The synthesis of bis(2,4-di-tert-butylphenyl) hydrogen phosphate involves several steps that utilize readily available starting materials. The process typically includes:
This two-step synthesis process allows for high yields and efficient production of the desired compound.
The molecular structure of bis(2,4-di-tert-butylphenyl) hydrogen phosphate features two bulky tert-butyl groups attached to phenolic rings, contributing to its steric hindrance and stability. The phosphate group () connects the two phenolic moieties, influencing its chemical reactivity and interactions.
CC(C)(C)c1ccc(OP(=O)(O)Oc2ccc(cc2C(C)(C)C)C(C)(C)C)c(c1)C(C)(C)C
The presence of multiple substituents on the aromatic rings enhances its lipophilicity and impacts its solubility in organic solvents .
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate participates in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for bis(2,4-di-tert-butylphenyl) hydrogen phosphate primarily involves its interaction with cellular systems:
Research indicates that bis(2,4-di-tert-butylphenyl) hydrogen phosphate may have implications for drug delivery systems due to its ability to modulate cellular responses.
The physical and chemical properties of bis(2,4-di-tert-butylphenyl) hydrogen phosphate include:
These properties make it suitable for various industrial applications.
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has diverse applications across several fields:
The versatility of bis(2,4-di-tert-butylphenyl) hydrogen phosphate underscores its significance in both scientific research and industrial applications.
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2